1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene
Description
Properties
IUPAC Name |
1,4-dichloro-2-(difluoromethoxy)-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F2NO3/c8-3-2-6(15-7(10)11)4(9)1-5(3)12(13)14/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMMUVUVYJQVRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)OC(F)F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2,5-Dichloronitrobenzene Intermediate
The key intermediate, 2,5-dichloronitrobenzene , is synthesized by nitration of 1,4-dichlorobenzene or related dichlorobenzenes under controlled acidic conditions.
- Reactants: p-Dichlorobenzene, nitric acid, sulfuric acid.
- Catalysts: Phase transfer catalysts have been used to optimize yield and selectivity.
- Conditions: The nitration is carried out by mixing nitric acid and sulfuric acid with p-dichlorobenzene and the catalyst, producing a light yellow liquid containing 2,5-dichloronitrobenzene.
- Workup: The reaction mixture is washed with sodium hydroxide solution to neutralize acids, followed by water washing to pH neutrality, then cooled to crystallize the product.
Introduction of Difluoromethoxy Group
The difluoromethoxy group (-OCHF2) is introduced typically by nucleophilic substitution on a suitable precursor, such as a chloromethyl or phenolic intermediate.
- Starting from 1,4-dichloro-2-(chloromethyl)-5-nitrobenzene or 2,5-dichlorophenol derivatives.
- Reaction with difluoromethylating agents or difluoromethoxy sources in the presence of bases or catalysts.
- Solvents like N,N-dimethylformamide (DMF) are used to dissolve reactants.
- Reaction temperatures are maintained around 60°C for several hours to ensure complete substitution.
Detailed Experimental Conditions and Yields
Analytical Characterization
- NMR Spectroscopy: The intermediates and final products are characterized by ^1H NMR, showing characteristic aromatic proton signals and substituent resonances.
- Purity: Achieved through washing, drying over anhydrous sodium sulfate, and recrystallization.
- Yield Optimization: Controlled addition rates, temperature regulation, and use of phase transfer catalysts improve yield and selectivity.
Research Findings and Notes
- The use of phase transfer catalysts in nitration significantly improves the yield and purity of 2,5-dichloronitrobenzene, which is crucial for the subsequent introduction of the difluoromethoxy group.
- Chloromethylation under acidic reflux conditions provides a high-yield precursor for further functionalization.
- The substitution of difluoromethoxy groups requires careful control of reaction atmosphere (nitrogen protection) to avoid side reactions.
- No direct commercial synthesis details for 1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene were found in open literature, but the above methods are consistent with known aromatic substitution and fluorination chemistry.
Summary Table of Preparation Methods
The preparation of 1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene involves a multi-step synthetic route starting from chlorinated benzene derivatives, proceeding through nitration to form 2,5-dichloronitrobenzene, followed by introduction of the difluoromethoxy group via nucleophilic substitution. The methods rely on controlled acidic nitration, chloromethylation, and fluorination chemistry, with yields typically exceeding 85% for intermediates. Phase transfer catalysis and nitrogen atmosphere protection are critical factors enhancing yield and product stability.
This synthesis strategy is supported by patent literature and chemical synthesis reports, ensuring professional and authoritative coverage of the preparation methods.
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups (chlorine, fluorine, and nitro), the compound is reactive towards electrophiles.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and catalysts such as iron(III) chloride.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid are commonly employed.
Major Products
Electrophilic Aromatic Substitution: Products include further substituted aromatic compounds.
Nucleophilic Substitution: Products include derivatives with different substituents replacing the chlorine atoms.
Reduction: The major product is the corresponding amino derivative.
Scientific Research Applications
Applications in Drug Design
2.1 Medicinal Chemistry
The incorporation of fluorine atoms into organic molecules is known to enhance pharmacological properties. 1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene serves as a crucial intermediate in the development of fluorinated pharmaceuticals. Fluorinated compounds often exhibit improved metabolic stability and bioavailability, making them valuable in drug design .
Case Study: Fluoroanisoles
A study highlighted the role of fluorine in drug design using fluoroanisoles as a case study. These compounds demonstrated distinct conformational preferences that could influence their biological activity. The insights gained from such studies can be applied to optimize the design of drugs incorporating 1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene .
Agricultural Applications
3.1 Pesticide Development
1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene is utilized as an intermediate in the synthesis of various pesticides. Its chemical properties allow for the development of effective agrochemicals that can enhance crop protection against pests and diseases.
3.2 UV Absorbents and Dyes
The compound is also employed in the production of UV absorbents and dyes used in textiles and coatings. Its ability to absorb ultraviolet light makes it suitable for applications requiring protection from UV radiation .
Environmental and Safety Considerations
While 1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene has beneficial applications, it is essential to consider its potential toxicity and environmental impact. Studies indicate that similar nitroaromatic compounds may pose carcinogenic risks, necessitating careful handling and regulatory compliance during manufacturing and application .
Table 1: Comparison of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Medicinal Chemistry | Intermediate for fluorinated drugs | Enhanced metabolic stability |
| Agriculture | Synthesis of pesticides | Effective pest control |
| Textile Industry | Production of UV absorbents and dyes | Protection against UV radiation |
Table 2: Synthesis Methods Overview
| Method | Description | Yield (%) | Environmental Impact |
|---|---|---|---|
| Water-phase synthesis | Reaction under alkaline conditions | 84.6 | Low solvent discharge |
| Traditional organic synthesis | Standard laboratory methods | Variable | Higher solvent use |
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group, for example, can participate in redox reactions, while the difluoromethoxy group can influence the compound’s lipophilicity and membrane permeability. The chlorine atoms can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Structural and Molecular Formula Comparison
Key Observations :
- The target compound’s difluoromethoxy group introduces steric bulk and enhanced electron-withdrawing effects compared to fluoro or methyl substituents.
- Positional isomerism in 1,5-Dichloro-3-methyl-2-nitrobenzene shifts the nitro group to position 2, altering electronic distribution.
Physical Properties
- Melting Points: 1,3-Dichloro-2-methyl-5-nitrobenzene: 63–64°C .
- Solubility and Stability :
- The difluoromethoxy group in the target compound likely increases lipophilicity compared to methyl or fluoro analogs, enhancing solubility in organic solvents .
- Nitroaromatics like these are generally sensitive to reduction (e.g., SnCl₂-mediated reactions, as in ), but stability varies with substituents.
Reactivity and Electronic Effects
- Electrophilic Substitution: The nitro group directs further substitutions to the meta position. Methyl groups (electron-donating) in 1,3-Dichloro-2-methyl-5-nitrobenzene may slightly activate adjacent positions for reactions.
- Reduction Potential: Nitro groups in all compounds can be reduced to amines (e.g., using SnCl₂, as in ), but steric hindrance from OCF₂ in the target compound might necessitate longer reaction times.
Biological Activity
1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene is a halogenated aromatic compound that has garnered attention due to its biological activities and potential applications in various fields, including pharmaceuticals and environmental science. This article reviews the biological activity of this compound, focusing on its toxicity, antimicrobial properties, and potential genotoxic effects based on diverse research findings.
1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene is characterized by the following chemical structure:
- Molecular Formula : CHClFNO
- CAS Number : 89-61-2
- Molecular Weight : 208.00 g/mol
Acute and Chronic Toxicity
Studies have shown that 1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene exhibits significant acute toxicity in aquatic organisms. For example:
| Organism | Endpoint | Value (mg/L) |
|---|---|---|
| Oryzias latipes (Fish) | LC50 (72hr) | 7.0 |
| Daphnia magna (Aquatic Invertebrate) | EC50 (24hr) | 8.0 |
| Selenastrum capricornutum (Algae) | EC50 (72hr) | 5.0 |
Chronic toxicity data also indicate adverse effects on reproduction and development in aquatic organisms, with a NOEC (No Observed Effect Concentration) of 1.0 mg/L for Daphnia magna after 21 days of exposure .
Genotoxicity
Genotoxic potential has been evaluated through various assays. The compound showed positive results in the Ames test, indicating mutagenic effects under certain conditions. In vitro studies have revealed chromosomal aberrations in mammalian cells, suggesting a risk of genotoxicity .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of halogenated compounds similar to 1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene. While specific data on this compound is limited, related compounds have demonstrated significant efficacy against both gram-positive bacteria and mycobacterial strains.
For instance, derivatives of dichlorocinnamic acid exhibited submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), suggesting that halogenation may enhance antibacterial properties .
Environmental Impact Case Study
A study assessing the environmental impact of 1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene highlighted its classification as a possible human carcinogen by the International Agency for Research on Cancer (IARC). Long-term exposure in rodent studies resulted in liver and kidney tumors, emphasizing the need for careful handling and regulation of this compound .
Human Health Risk Assessment
Risk assessments indicate low health risks for humans under typical exposure scenarios. The estimated daily intake through drinking water is significantly below harmful levels, suggesting that while the compound poses environmental risks, direct human health risks may be manageable with proper safety measures .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves sequential functionalization of the benzene ring. Key steps include:
- Nitration : Introduce the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
- Chlorination : Electrophilic chlorination (e.g., Cl₂/FeCl₃) at the 1- and 4-positions, with excess reagent to ensure di-substitution .
- Difluoromethoxylation : Substitute the 2-position hydroxyl group with difluoromethoxy via nucleophilic displacement using NaOCHF₂ or CF₂O-based reagents in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry, solvent polarity, and temperature to minimize byproducts (e.g., tri-substituted derivatives).
Q. Which analytical techniques are most effective for characterizing this compound?
- Primary Methods :
- NMR Spectroscopy : ¹H NMR (δ 7.8–8.2 ppm for aromatic protons) and ¹⁹F NMR (δ -120 to -140 ppm for CF₂O group) confirm substitution patterns .
- IR Spectroscopy : Peaks at ~1530 cm⁻¹ (NO₂ asymmetric stretch) and ~1100 cm⁻¹ (C-F stretch) validate functional groups .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Advanced Research Questions
Q. How can computational chemistry resolve contradictory data in reaction mechanisms (e.g., nitro group reduction vs. retention)?
- Approach : Use density functional theory (DFT) to model transition states and intermediate stability. For example:
- Nitro Reduction : Compare activation energies for catalytic hydrogenation (Pd/C, H₂) vs. chemical reduction (SnCl₂/HCl). DFT predicts intermediates like hydroxylamines or amines, guiding experimental validation .
- Contradiction Resolution : If experimental yields conflict with predicted pathways, re-evaluate solvent effects (e.g., protic vs. aprotic) or steric hindrance from the difluoromethoxy group .
Q. What strategies mitigate impurities during substitution reactions (e.g., competing nucleophilic attacks)?
- Methodology :
- Selective Solvents : Use DMF or DMSO to stabilize transition states for difluoromethoxylation while suppressing side reactions (e.g., hydrolysis) .
- Catalyst Screening : Test Pd or Cu catalysts to enhance regioselectivity. For example, Pd(OAc)₂ may reduce halogen displacement at unintended positions .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the target compound from mono-/tri-substituted byproducts .
Q. How do steric and electronic effects influence the reactivity of the difluoromethoxy group in cross-coupling reactions?
- Steric Effects : The bulky CF₂O group hinders ortho-substitution, favoring para-directing reactions in electrophilic aromatic substitutions.
- Electronic Effects : The electron-withdrawing nature of CF₂O deactivates the ring, requiring strong electrophiles (e.g., NO₂⁺) for further functionalization.
- Experimental Validation : Compare reaction rates with/without CF₂O using kinetic studies (e.g., UV-Vis monitoring) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
